Valine-valine-ganciclovir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Valina-valina-ganciclovir es un compuesto que combina las propiedades antivirales del ganciclovir con la biodisponibilidad mejorada proporcionada por la valina. Este compuesto se utiliza principalmente en el tratamiento de infecciones por citomegalovirus (CMV), particularmente en pacientes inmunocomprometidos. La adición de valina al ganciclovir mejora su absorción y eficacia, lo que lo convierte en una herramienta valiosa en la terapia antiviral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de valina-valina-ganciclovir implica la esterificación del ganciclovir con valina. Un método común implica la desprotección de la mono-benciloxicarbonil-L-valina ganciclovir en metanol o etanol. Este proceso puede conducir a la formación de impurezas como la N-metil valganciclovir y la N-etil valganciclovir, que deben controlarse dentro de límites específicos .

Métodos de producción industrial

La producción industrial de valina-valina-ganciclovir generalmente sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para minimizar las impurezas y garantizar un alto rendimiento y pureza del producto final. Se emplean técnicas avanzadas de purificación para cumplir con los estrictos estándares de calidad requeridos para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

Valina-valina-ganciclovir sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados del compuesto.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula, dando lugar a diferentes derivados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado y la reacción específica que se esté realizando .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de valina-valina-ganciclovir, cada uno con propiedades farmacológicas potencialmente diferentes. Estos derivados se pueden estudiar por su eficacia y seguridad en la terapia antiviral .

Aplicaciones Científicas De Investigación

Valina-valina-ganciclovir tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la esterificación y otras reacciones químicas.

Biología: Se estudia el compuesto por sus interacciones con los transportadores celulares y las enzimas.

Medicina: Se utiliza principalmente en el tratamiento de infecciones por CMV en pacientes inmunocomprometidos, incluidos aquellos con VIH/SIDA y receptores de trasplantes

Industria: El compuesto se produce a escala industrial para aplicaciones farmacéuticas, lo que requiere técnicas avanzadas de síntesis y purificación

Mecanismo De Acción

Valina-valina-ganciclovir se convierte rápidamente en ganciclovir en el cuerpo. El ganciclovir se fosforila a un sustrato que inhibe competitivamente la unión de la desoxiguanosina trifosfato a la ADN polimerasa, lo que resulta en la inhibición de la síntesis de ADN viral. Este mecanismo previene eficazmente la replicación del CMV y otros herpesvirus .

Comparación Con Compuestos Similares

Compuestos similares

Ganciclovir: El compuesto original de valina-valina-ganciclovir, utilizado en el tratamiento de infecciones por CMV.

Valganciclovir: Un profármaco de éster L-valina de ganciclovir, similar a valina-valina-ganciclovir pero con diferentes propiedades farmacocinéticas.

Valaciclovir: Otro compuesto antiviral esterificado con valina, utilizado principalmente para infecciones por virus del herpes simple.

Singularidad

Valina-valina-ganciclovir es único en su combinación de dos moléculas de valina con ganciclovir, lo que mejora su biodisponibilidad y eficacia. Esto lo hace particularmente efectivo en el tratamiento de infecciones por CMV en pacientes inmunocomprometidos, ofreciendo ventajas sobre otros compuestos similares en términos de absorción y resultados clínicos .

Propiedades

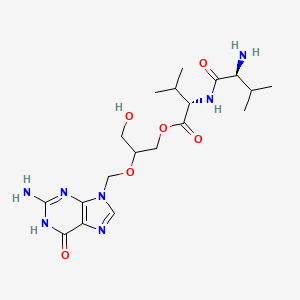

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11?,12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCILZBQRWUKME-SPOOISQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.